molecular formula C32H40O8 B14754498 [(1'R,2R,3'Z,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate

[(1'R,2R,3'Z,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate

Cat. No.: B14754498
M. Wt: 552.7 g/mol
InChI Key: SDGDWRYYHQOQOJ-WNCHBLPSSA-N
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Description

[(1’R,2R,3’Z,5’R,7’S,12’R,13’S,14’S)-1’,11’-diacetyloxy-3’,6’,6’,14’-tetramethyl-2’-oxospiro[oxirane-2,10’-tricyclo[103005,7]pentadec-3-ene]-13’-yl] 2-phenylacetate is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1’R,2R,3’Z,5’R,7’S,12’R,13’S,14’S)-1’,11’-diacetyloxy-3’,6’,6’,14’-tetramethyl-2’-oxospiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-13’-yl] 2-phenylacetate involves multiple steps, including the formation of the spirocyclic structure and the introduction of the phenylacetate group. The reaction conditions typically require the use of specific catalysts and reagents to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(1’R,2R,3’Z,5’R,7’S,12’R,13’S,14’S)-1’,11’-diacetyloxy-3’,6’,6’,14’-tetramethyl-2’-oxospiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-13’-yl] 2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

[(1’R,2R,3’Z,5’R,7’S,12’R,13’S,14’S)-1’,11’-diacetyloxy-3’,6’,6’,14’-tetramethyl-2’-oxospiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-13’-yl] 2-phenylacetate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which [(1’R,2R,3’Z,5’R,7’S,12’R,13’S,14’S)-1’,11’-diacetyloxy-3’,6’,6’,14’-tetramethyl-2’-oxospiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-13’-yl] 2-phenylacetate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1’R,2R,3’Z,5’R,7’S,12’R,13’S,14’S)-1’,11’-diacetyloxy-3’,6’,6’,14’-tetramethyl-2’-oxospiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-13’-yl] 2-phenylacetate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C32H40O8

Molecular Weight

552.7 g/mol

IUPAC Name

[(1'R,2R,3'Z,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate

InChI

InChI=1S/C32H40O8/c1-18-14-24-23(30(24,5)6)12-13-31(17-37-31)29(38-20(3)33)26-27(39-25(35)15-22-10-8-7-9-11-22)19(2)16-32(26,28(18)36)40-21(4)34/h7-11,14,19,23-24,26-27,29H,12-13,15-17H2,1-6H3/b18-14-/t19-,23-,24+,26+,27-,29?,31+,32+/m0/s1

InChI Key

SDGDWRYYHQOQOJ-WNCHBLPSSA-N

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)CC3=CC=CC=C3)C([C@@]4(CC[C@H]5[C@H](C5(C)C)/C=C(\C2=O)/C)CO4)OC(=O)C)OC(=O)C

Canonical SMILES

CC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C4(CCC5C(C5(C)C)C=C(C2=O)C)CO4)OC(=O)C)OC(=O)C

Origin of Product

United States

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